N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS: 1111976-11-4) features a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenylmethyl group at position 3, an 8-methyl group, and an acetamide-linked benzodioxol moiety at position 5 . The benzodioxol group may enhance metabolic stability, while the 4-methoxy substituent could influence target binding affinity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O5/c1-17-3-9-22-21(11-17)26-27(28(34)31(15-29-26)13-18-4-7-20(35-2)8-5-18)32(22)14-25(33)30-19-6-10-23-24(12-19)37-16-36-23/h3-12,15H,13-14,16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYPVKIVDHNKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves multiple steps, including the formation of the benzodioxole ring and the pyrimidoindole coreIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Indole-Based Acetamide Derivatives ()
Four indole derivatives (10j, 10k, 10l, 10m) share an N-heterocyclic acetamide backbone but differ in substituents:
- 10j : 3-chloro-4-fluorophenyl group (melting point: 192–194°C, yield: 8%).
- 10k : Naphthalen-1-yl group (melting point: 175–176°C, yield: 6%).
- 10l : 4-nitrophenyl group (melting point: 190–191°C, yield: 14%).
- 10m : Pyridin-2-yl group (melting point: 153–154°C, yield: 17%).
Key Differences :
- Electron-withdrawing groups (e.g., nitro in 10l) may reduce solubility but enhance electrophilic interactions.
- Bulky substituents (e.g., naphthalen-1-yl in 10k) could sterically hinder target binding compared to the target compound’s smaller 4-methoxyphenylmethyl group.
Pyrimido[5,4-b]indole Analogs ()
: 2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide
- Substitutions: Benzyl at position 3, 4-phenylbutan-2-yl acetamide.
- The benzyl group may increase lipophilicity compared to the target’s 4-methoxyphenylmethyl substituent.
: N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
: N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Research Findings on Structural Similarity and Bioactivity
Mechanisms of Action (MOA) Correlation ()
- Compounds with similar scaffolds (e.g., oleanolic acid and hederagenin) exhibit congruent MOAs via shared protein targets .
- The target compound’s pyrimidoindole core likely engages in π-π stacking or hydrogen bonding with Bcl-2/Mcl-1 proteins, akin to indole derivatives in .
- Substituent variability (e.g., 4-methoxy vs. chloro) may fine-tune selectivity; methoxy groups often enhance membrane permeability .
Gene Expression and Structural Similarity ()
- Structurally similar compounds (Tanimoto coefficient >0.85) have only a 20% chance of shared gene expression profiles.
- The target compound’s unique benzodioxol and methoxyphenyl groups may activate distinct pathways compared to analogs with nitro or naphthyl groups .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with potential therapeutic applications. This compound has garnered attention in recent years for its biological activities, particularly in the fields of oncology and neurology. Here, we explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 536.6 g/mol. Its structure features a benzodioxole moiety linked to a pyrimidoindole framework, which is believed to contribute to its biological properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that derivatives of pyrimidoindole compounds can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The presence of the benzodioxole group enhances these effects by modulating signaling pathways involved in cell survival and proliferation.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress-induced damage. This is crucial in cancer therapy as oxidative stress is a known contributor to tumorigenesis.
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound has been shown to interact with various GPCRs, suggesting a role in modulating neurotransmitter systems which could be beneficial in treating neurological disorders.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antioxidant | Reduces oxidative stress | |
| GPCR Modulation | Alters neurotransmitter activity |
Case Study 1: Anticancer Efficacy
A study published by Fayad et al. (2019) highlighted the anticancer potential of this compound through screening against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Neuroprotective Effects
In another investigation focused on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
